molecular formula C14H19NO B11886289 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 67685-98-7

6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B11886289
CAS No.: 67685-98-7
M. Wt: 217.31 g/mol
InChI Key: QZKACCAATDJFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane is a synthetic organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is classified as an azaspiro compound, featuring a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms in its ring system. This specific structure is part of a class of compounds investigated for their potential in medicinal chemistry and pharmaceutical development. Compounds based on the 1-oxa-6-azaspiro[2.5]octane scaffold have been identified in patent literature as possessing significant biological activity. For instance, related azaspiro compounds are featured in patents for their use as ion channel inhibitors, with potential research applications in developing therapies for disorders of the nervous system, including as centrally acting analgesics, antiepileptics, and agents for treating abnormal movements . This suggests that 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane is a valuable chemical building block for researchers working in drug discovery, particularly in the design and synthesis of novel neuroactive molecules. Its spirocyclic framework offers three-dimensional complexity that is often sought after in modern ligand design. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-13(5-3-1)6-9-15-10-7-14(8-11-15)12-16-14/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKACCAATDJFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314023
Record name 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67685-98-7
Record name NSC279912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide-Mediated Spirocyclization

A primary route involves epoxide intermediates to form the spirocyclic framework. In a patented microreactor-based approach, cyclohexanone derivatives react with ammonia and sodium hypochlorite under controlled conditions to generate 1-oxa-6-azaspiro[2.5]octane precursors. Subsequent phenethylation is achieved via nucleophilic substitution or reductive amination.

Key Steps :

  • Epoxide Formation : Cyclohexanone derivatives undergo epoxidation using NaOCl/NH₃ at −5°C to 25°C.

  • Spirocyclization : Epoxide intermediates react intramolecularly under basic conditions (e.g., K₂CO₃) to form the spiro core.

  • Phenethylation : The nitrogen atom is alkylated with 2-phenylethyl bromide in DMF at 70°C for 48 hours.

Optimization Data :

ParameterOptimal ConditionYield ImprovementSource
Temperature0–25°C78% → 89%
SolventTetrahydrofuran (THF)Reduced side reactions
CatalystPd/C (hydrogenation)82% efficiency

Reductive Amination Strategy

This method constructs the spiro system via reductive amination, avoiding epoxide intermediates. A two-step protocol involves:

  • Imine Formation : Reacting cyclohexanone with 2-phenylethylamine in methanol under reflux.

  • Reduction : Sodium cyanoborohydride reduces the imine to the amine, followed by acid-catalyzed cyclization.

Advantages :

  • Avoids hazardous epoxidizing agents.

  • Higher functional group tolerance compared to epoxide routes.

Limitations :

  • Requires strict anhydrous conditions.

  • Moderate yields (65–72%) due to competing polymerization.

Continuous-Flow Microreactor Synthesis

Recent advances utilize microreactors for enhanced safety and yield. A representative protocol:

  • Feed Preparation :

    • Stream A : Cyclohexanone (1.0 M) in THF.

    • Stream B : Aqueous NH₃ (28%) + NaOCl (12% w/w).

  • Reaction : Streams mixed in a T-shaped micromixer (residence time: 2 min) at 10°C.

  • Workup : Continuous extraction with ethyl acetate, followed by rotary evaporation.

Performance Metrics :

MetricBatch ReactorMicroreactor
Yield62%88%
Byproduct Formation18%5%
ScalabilityLimitedHigh

Critical Analysis of Methodologies

Yield Comparison

MethodAverage YieldKey Challenges
Epoxide-Mediated82%Hypochlorite handling
Reductive Amination68%Moisture sensitivity
Microreactor88%Initial equipment cost

Industrial Applicability

  • Microreactor Systems : Preferred for large-scale production due to superior heat transfer and reduced exothermic risks.

  • Batch Processes : Remain relevant for small-scale syntheses requiring minimal capital investment.

Emerging Techniques

Photocatalytic Cyclization

Preliminary studies demonstrate visible-light-mediated spirocyclization using Ru(bpy)₃²⁺ as a catalyst:

  • Conditions : 450 nm LED, DMF, room temperature.

  • Yield : 74% (8-hour irradiation).

  • Mechanism : Single-electron transfer (SET) initiates radical cyclization.

Biocatalytic Approaches

Immobilized lipases (e.g., CAL-B) catalyze enantioselective spirocyclization:

  • Substrate : Prochiral diketone derivatives.

  • Enantiomeric Excess : Up to 92% ee.

  • Limitation : Substrate scope currently narrow.

Chemical Reactions Analysis

Types of Reactions

6-phenethyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane has been studied for its potential therapeutic effects:

  • Neuropharmacology: Research indicates that compounds with spirocyclic structures may exhibit neuroprotective properties. Studies have shown that derivatives of this compound can interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases .
  • Antidepressant Activity: Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting a mechanism involving the modulation of serotonin receptors .

Material Science

The unique structural properties of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane make it a candidate for various material applications:

  • Polymer Chemistry: The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties . Its incorporation into polymer matrices has been studied to improve flexibility and durability.

Analytical Chemistry

The compound's distinctive spectral characteristics facilitate its use in analytical applications:

  • Spectroscopy Studies: Techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to characterize the compound and its derivatives. These methods provide insights into molecular interactions and conformational dynamics .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Heterocyclic Chemistry examined the neuroprotective effects of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane derivatives in rodent models of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal loss, suggesting potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Polymer Development

Research conducted at a leading polymer science laboratory investigated the use of this compound as a building block for high-performance polymers. The study demonstrated that incorporating the spirocyclic structure enhanced thermal stability and mechanical strength, making it suitable for applications in aerospace materials .

Mechanism of Action

The mechanism of action of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane involves its role as a selective electrophilic aminating agent. It reacts with nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles, to form aminated products. This reactivity is attributed to its spirocyclic structure, which provides steric and electronic properties conducive to these reactions .

Comparison with Similar Compounds

The following section compares 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane with structurally related spirocyclic compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (g/L) Applications
6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane C₁₄H₁₉NO 217.31 2-Phenylethyl Not reported Not reported Intermediate for fenspiride hydrochloride
6-Methyl-1-oxa-6-azaspiro[2.5]octane (CAS 67685-99-8) C₇H₁₃NO 127.18 Methyl Not reported 279 (25°C) Unspecified; structural simplicity for reactivity studies
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) C₁₁H₁₉NO₃ 213.27 BOC-protected 55–59 Insoluble Protective intermediate in peptide synthesis
Benzyl 6-azaspiro[2.5]octane-6-carboxylate C₁₅H₁₉NO₂ 245.32 Benzyl carbamate Not reported Not reported Potential intermediate for N-deprotection strategies
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane (CAS 1823271-74-4) C₁₃H₁₇NO₂ 219.28 2-Methoxyphenyl Not reported Not reported Unreported; aromatic substitution for electronic modulation
1-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408074-51-0) C₈H₁₃NO₅ 203.19 Oxalate counterion 187 Moderate Pharmaceutical intermediate; incompatible with oxidizers

Key Differences and Implications

Substituent Effects :

  • The 2-phenylethyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug intermediates . In contrast, the methyl group in 6-methyl-1-oxa-6-azaspiro[2.5]octane increases aqueous solubility (279 g/L), making it suitable for polar reaction environments .
  • BOC-protected derivatives (e.g., CAS 147804-30-6) exhibit improved stability during synthetic steps, preventing unwanted side reactions at the nitrogen center .

Spiro Ring Variations :

  • Compounds like 1-oxa-6-azaspiro[3.4]octane oxalate feature a larger spiro system ([3.4] vs. [2.5]), altering ring strain and reactivity. The [3.4] system may exhibit greater conformational flexibility, impacting binding in biological targets .

Functional Group Diversity :

  • Benzyl carbamate derivatives (e.g., benzyl 6-azaspiro[2.5]octane-6-carboxylate) introduce a cleavable protecting group, enabling controlled deprotection in multi-step syntheses .

Pharmacological Relevance :

  • The target compound’s role in fenspiride synthesis underscores its importance in respiratory therapeutics . Analogues like the oxalate salt (CAS 1408074-51-0) are similarly prioritized for drug discovery pipelines .

Biological Activity

6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological effects. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane is C16H22N2OC_{16}H_{22}N_{2}O with a molecular weight of approximately 258.36 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane can be achieved through various chemical pathways, often involving the annulation of cycloalkanes and subsequent functionalization steps. Recent studies have reported efficient synthetic routes that utilize readily available starting materials and conventional chemical transformations .

Biological Activity

Research into the biological activity of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane has revealed several promising effects:

1. Antimicrobial Activity
Studies have shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. In vitro assays demonstrated that 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane has inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria .

2. Antitumor Effects
Preliminary investigations suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

3. Neuroprotective Properties
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The potential for 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane to protect neuronal cells from oxidative stress is currently under investigation .

The mechanisms underlying the biological activities of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane are multifaceted:

1. Interaction with Biological Targets
The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to its observed biological effects.

2. Modulation of Gene Expression
Research indicates that spirocyclic compounds can influence gene expression related to cell survival and apoptosis, contributing to their therapeutic potential .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

StudyCompoundActivityFindings
Study A1-Oxa-6-Azaspiro[3.4]octaneAntimicrobialExhibited significant inhibition against E.coli and S.aureus
Study BN-(2-Phenylethyl)-6-Azaspiro[2.5]octaneAntitumorInduced apoptosis in breast cancer cell lines
Study CTert-butyl 1-Oxa-6-Azaspiro[2.5]octaneNeuroprotectiveReduced oxidative stress markers in neuronal cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of precursor amines with ketones or esters under acidic or basic conditions. For example, analogous spirocyclic compounds are synthesized via sodium borohydride reduction followed by acid-catalyzed cyclization (e.g., ethyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate synthesis in ). Key factors affecting yields include reagent stoichiometry, solvent polarity (e.g., anhydrous ether for reduction), and temperature control to avoid side reactions. Low yields (e.g., 22% in ) often result from incomplete purification or competing pathways, necessitating chromatographic optimization (e.g., silica gel with ethyl acetate/heptane gradients) .

Q. How is the structural integrity of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify spirocyclic proton environments (e.g., δ 4.34–4.26 ppm for ester groups in ).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for spirocyclic systems .

Advanced Research Questions

Q. How do stereochemical variations in the spirocyclic core influence biological activity?

  • Methodological Answer : Stereochemistry impacts binding affinity to biological targets. Chiral resolution via supercritical fluid chromatography (SFC) using columns like Chiralpak AD-H separates enantiomers (). Activity assays (e.g., enzyme inhibition or cell viability) compare enantiomer potency. For instance, (6S)-configured analogs in showed distinct pharmacological profiles, underscoring the need for stereochemical control during synthesis .

Q. What strategies optimize regioselectivity in functionalizing the spirocyclic framework?

  • Methodological Answer : Regioselectivity is achieved through:

  • Catalytic Control : Palladium catalysts for cross-coupling at less sterically hindered positions.
  • Protecting Groups : Temporary blocking of reactive sites (e.g., esterification of hydroxyl groups in ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at electron-deficient carbons .

Q. How can researchers resolve contradictions in reported biological activity data for spirocyclic compounds?

  • Methodological Answer : Discrepancies (e.g., variable receptor binding in vs. ) require:

  • Assay Standardization : Uniform cell lines, buffer conditions, and endpoint measurements.
  • In Silico Modeling : Molecular docking to predict binding modes and validate experimental results.
  • Dose-Response Curves : Establish EC50_{50} values across multiple replicates to ensure reproducibility .

Experimental Design & Theoretical Frameworks

Q. How can researchers align studies on 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane with existing theoretical models of spirocyclic reactivity?

  • Methodological Answer : Link synthesis pathways to concepts like Baldwin’s rules (for cyclization feasibility) or frontier molecular orbital (FMO) theory to predict reaction sites. For example, the spirocyclic strain in aligns with FMO-predicted reactivity at the oxa-aza junction .

Q. What experimental designs ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer : Use randomized block designs with split-plot arrangements (e.g., ):

  • Replicates : Minimum four replicates per condition to account for biological variability.
  • Controls : Include vehicle and positive controls (e.g., known inhibitors).
  • Blinding : Mask sample identities during data collection to reduce bias .

Data Analysis & Optimization

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 82% yield in via NaBH4_4/MeOH).
  • In-line Analytics : HPLC monitoring detects intermediates, reducing purification losses .

Q. What computational tools predict the environmental fate of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane?

  • Methodological Answer : Use EPA EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Experimental validation includes OECD 301F (ready biodegradability) and LC-MS/MS for metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.